4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamide derivatives. Its structure includes a chloro substituent on a benzamide moiety and a tetrahydroquinoline derivative, which is significant for its potential biological activity and chemical reactivity. The molecular formula of this compound is .
The compound has been referenced in various chemical databases and literature, highlighting its structural uniqueness and potential applications in scientific research .
The synthesis of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can be accomplished through several methods. One common approach involves:
The molecular structure of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide features several key components:
The molecular weight of this compound is approximately 302.82 g/mol . The compound's structural representation can be derived from its SMILES notation: ClC(=O)Nc1ccc(C(CN(C)C(=O)c2ccccc2)C)cc1 .
The chemical behavior of 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can be explored through various reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility .
The mechanism of action for 4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide likely involves interactions with specific biological targets such as receptors or enzymes. Given its structural features:
The compound is generally characterized by its solid state at room temperature with moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide.
Key chemical properties include:
Analytical techniques such as infrared spectroscopy can provide insights into functional groups present in the molecule .
4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide has potential applications in:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: